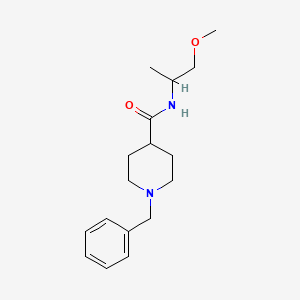![molecular formula C18H18F3N3O3S B7470244 N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
Wirkmechanismus
TAK-659 works by inhibiting the activity of specific kinases, which can lead to a variety of cellular effects. For example, inhibition of BTK can lead to decreased B cell activation, while inhibition of FLT3 can lead to decreased proliferation of certain cancer cells. The specific mechanism of action of TAK-659 varies depending on the kinase being targeted.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. Inhibition of BTK can lead to decreased levels of certain cytokines, while inhibition of FLT3 can lead to decreased proliferation and increased apoptosis in cancer cells. TAK-659 has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its specificity for certain kinases, which allows for targeted inhibition of specific cellular processes. However, like any compound, TAK-659 has limitations. For example, it may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell type being studied.
Zukünftige Richtungen
There are many potential future directions for research involving TAK-659. One area of interest is its use in combination with other compounds to enhance its effects. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for various applications. Finally, TAK-659 may have potential use in other areas of research beyond cancer and immunology, such as neurology and cardiovascular disease.
Conclusion:
TAK-659 is a promising compound for scientific research due to its specificity for certain kinases and its potential use in a wide range of applications. Its synthesis has been optimized to ensure high yields and purity, and it has been extensively studied for its potential effects on various cellular processes. While there are limitations to its use, there are many potential future directions for research involving TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-pyridylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with isonipecotic acid to form the final compound. The synthesis of TAK-659 has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. These kinases play important roles in various cellular processes, making TAK-659 a promising compound for research in areas such as cancer, immunology, and inflammation.
Eigenschaften
IUPAC Name |
N-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)14-2-1-3-16(12-14)28(26,27)24-10-6-13(7-11-24)17(25)23-15-4-8-22-9-5-15/h1-5,8-9,12-13H,6-7,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROTOOQVVXZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)


![[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470230.png)



![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)